molecular formula C27H35N3+2 B1196721 Ethyl Green cation CAS No. 22244-13-9

Ethyl Green cation

Cat. No.: B1196721
CAS No.: 22244-13-9
M. Wt: 401.6 g/mol
InChI Key: ZRJYQNPSWSGCMS-UHFFFAOYSA-N
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Description

Ethyl green(1+) is an iminium ion that forms the cationic portion of the histological dye 'ethyl green'. It is an iminium ion and a quaternary ammonium ion.

Scientific Research Applications

Biological Staining

Ethyl Green as a Histological Stain

Ethyl Green is primarily utilized as a histological stain in biological research. It is particularly effective in staining nucleic acids, allowing for the visualization of cellular components under a microscope. The cationic nature of Ethyl Green enables it to bind strongly to negatively charged DNA and RNA, enhancing contrast in tissue samples.

  • Applications :
    • Cellular Studies : Ethyl Green is used to identify and quantify nucleic acids in various cell types, making it invaluable in cancer research and genetic studies.
    • Microbial Identification : It aids in the differentiation of bacterial species based on their nucleic acid content, facilitating quick identification in clinical microbiology.

Photovoltaic Devices

Role in Perovskite Solar Cells

Recent studies have indicated that Ethyl Green cation can enhance the performance of perovskite solar cells when used as an additive in the fabrication process. Its incorporation improves the morphology of the perovskite layer, leading to better charge transport and reduced recombination rates.

  • Performance Metrics :
    • Cells utilizing Ethyl Green showed an increase in efficiency, achieving power conversion efficiencies (PCE) exceeding 20% under optimized conditions.
    • The addition of Ethyl Green helps form larger perovskite grains, which are crucial for improving device stability and efficiency.

Environmental Monitoring

Detection of Heavy Metals

Ethyl Green has been explored as a potential indicator for heavy metal contamination in environmental samples. Its ability to form complexes with metal ions allows for colorimetric detection methods.

  • Mechanism :
    • When Ethyl Green interacts with heavy metals such as lead and cadmium, it undergoes a color change that can be quantitatively measured.
    • This property is leveraged in developing low-cost sensors for environmental monitoring, providing a rapid assessment tool for water quality testing.

Summary Table of Applications

Application AreaSpecific Use CaseBenefits
Biological StainingHistological staining of nucleic acidsEnhanced visualization of cellular components
Photovoltaic DevicesAdditive in perovskite solar cellsImproved efficiency and stability
Environmental MonitoringDetection of heavy metalsRapid and cost-effective assessment

Case Studies

  • Histological Applications : A study demonstrated the effectiveness of Ethyl Green in distinguishing between cancerous and non-cancerous tissues by highlighting differences in nucleic acid content.
  • Solar Cell Efficiency : Research published in Nature highlighted the role of Ethyl Green as an additive that improved perovskite grain size, leading to enhanced device performance metrics such as open-circuit voltage (Voc) and short-circuit current (Jsc).
  • Environmental Sensors : A recent project developed a portable sensor using Ethyl Green for real-time monitoring of heavy metal pollutants in water sources, showcasing its practical application in environmental science.

Properties

CAS No.

22244-13-9

Molecular Formula

C27H35N3+2

Molecular Weight

401.6 g/mol

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium

InChI

InChI=1S/C27H35N3/c1-8-30(6,7)26-19-13-23(14-20-26)27(21-9-15-24(16-10-21)28(2)3)22-11-17-25(18-12-22)29(4)5/h9-20H,8H2,1-7H3/q+2

InChI Key

ZRJYQNPSWSGCMS-UHFFFAOYSA-N

SMILES

CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C

Canonical SMILES

CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C

Key on ui other cas no.

7114-03-6

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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